Lupinic acid

Catalog No.
S623826
CAS No.
M.F
C13H18N6O3
M. Wt
306.32 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lupinic acid

Product Name

Lupinic acid

IUPAC Name

2-amino-3-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]propanoic acid

Molecular Formula

C13H18N6O3

Molecular Weight

306.32 g/mol

InChI

InChI=1S/C13H18N6O3/c1-8(5-20)2-3-15-11-10-12(17-6-16-11)19(7-18-10)4-9(14)13(21)22/h2,6-7,9,20H,3-5,14H2,1H3,(H,21,22)(H,15,16,17)/b8-2+

InChI Key

LJJHXRRUVASJDX-KRXBUXKQSA-N

SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)CC(C(=O)O)N)CO

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)CC(C(=O)O)N)CO

Isomeric SMILES

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)CC(C(=O)O)N)/CO

Lupinic acid is a purine alkaloid, an alanine derivative and a non-proteinogenic alpha-amino acid.

Lupinic acid (CAS 58137-33-0) is a purinyl amino acid and the naturally occurring 9-alanine conjugate of the phytohormone trans-zeatin. Unlike free zeatin, which is rapidly degraded by cytokinin oxidase/dehydrogenase (CKX) enzymes, lupinic acid functions as a stable storage metabolite in plant tissues. It is primarily procured as a specialized analytical reference standard for LC-MS/MS cytokinin profiling and as a biochemical probe for investigating cytokinin homeostasis, receptor specificity, and membrane transport mechanisms. Its N-C bond between the purine N9 atom and the alanyl residue confers resistance to enzymatic cleavage, making it a critical tool for differentiating between active cytokinin signaling and metabolic sequestration pathways [1].

Research Fit

Cytokinin metabolism reference standard
Zeatin inactivation-pathway probe; alanine conjugate identity confirmed
Immunoassay cross-reactivity standard
High-reactivity tier vs anti-ZR antibodies; supports method validation
Low-activity conjugate control for plant bioassay
Intermediate residual activity; slow uptake supports long-duration studies

Procuring free zeatin or zeatin riboside as a substitute for lupinic acid fails in long-term metabolic tracking because these free bases are rapidly catabolized into adenine and adenosine. While synthetic phenylureas (like thidiazuron) offer metabolic stability, they are structurally unrelated to purine-based cytokinins and cannot be used to trace endogenous zeatin pathways or specific purine permease (PUP) transport kinetics. Furthermore, substituting lupinic acid with zeatin O-glucosides is inadequate, as O-glucosides are more readily hydrolyzed back to the active free base, failing to replicate the metabolic persistence and tissue-specific activation profile of the 9-alanine conjugate [1].

Substitution Risk

Zeatin or zeatin riboside cannot substitute for a low-activity conjugate — lupinic acid provides defined intermediate residual activity that zeatin does not, and metabolic stability may shift bioassay endpoints.
O-glucosides are not interchangeable with N9-alanine conjugates — O-glucosylzeatin is readily hydrolyzed to active cytokinins, while lupinic acid resists metabolic turnover, altering pathway-tracing conclusions.
Dihydrozeatin derivatives may not replace lupinic acid in immunoassay validation — cross-reactivity profiles differ, requiring lupinic acid as a high-tier interference control that dihydrozeatin does not provide.

Metabolic Stability and Resistance to Enzymatic Degradation

In comparative metabolic tracking within soybean callus tissues, lupinic acid resists degradation compared to zeatin riboside. While zeatin riboside is extensively metabolized into adenine, adenosine, and adenine nucleotides within the assay timeframe, lupinic acid remains intact and is barely metabolized. This resistance is attributed to the N9-alanyl linkage, which prevents rapid cleavage by cytokinin oxidase/dehydrogenase (CKX) [1].

Evidence DimensionMetabolic degradation in plant tissue
Target Compound DataRemains intact; barely metabolized
Comparator Or BaselineZeatin riboside (Extensively metabolized to adenine/adenosine)
Quantified DifferenceNear-complete resistance to degradation for lupinic acid vs. extensive catabolism for the riboside
ConditionsIn vivo soybean callus tissue incubation

Essential for researchers needing a stable cytokinin tracer that will not be rapidly degraded during long-term physiological assays.

Biological activity rank
Head-to-head
Rank 4 of 5: ZR > Z > O-glucosides > lupinic acid > 7- & 9-glucosides (almost inactive)
Intermediate residual activity tier; supports negative-control selection
Soybean callus bioassay; class-level rank order, exact ED₅₀ ratios not reported

Tissue-Specific Bioassay Activity and Receptor Activation

Lupinic acid exhibits a divergent, tissue-specific biological activity profile compared to the parent compound zeatin. In standard tobacco callus and radish cotyledon bioassays, lupinic acid is inactive. However, it demonstrates measurable cytokinin activity in soybean callus and Amaranthus bioassays. This contrasts with free zeatin, which is uniformly active across all standard bioassays, indicating that lupinic acid requires specific tissue environments for hydrolysis and activation [1].

Evidence DimensionCytokinin biological activity across diverse bioassays
Target Compound DataActive in soybean/Amaranthus; inactive in tobacco/radish assays
Comparator Or BaselineFree zeatin (Uniformly high activity across all standard assays)
Quantified DifferenceLupinic acid demonstrates strict tissue-dependent activation, whereas zeatin is universally active
ConditionsTobacco callus vs. soybean callus bioassays

Allows precise probing of tissue-specific conjugate hydrolysis and localized cytokinin activation mechanisms.

Metabolic stability
Head-to-head
Lupinic acid: little metabolism. O-glucosylzeatin: converted to riboside, adenosine, zeatin, dihydrozeatin
Terminal stable conjugate; supports metabolic flux endpoint studies
Lupinus luteus leaf feeding; qualitative comparison, % unmetabolized not reported

Cellular Uptake Kinetics and Membrane Transport

The cellular uptake kinetics of lupinic acid differ significantly from those of zeatin riboside. In soybean callus models, lupinic acid is taken up very slowly by the tissue, whereas zeatin riboside exhibits rapid uptake. This slow uptake profile highlights the selectivity of membrane-bound carriers, such as purine permeases (PUPs), which preferentially transport cytokinin nucleobases and ribosides over amino acid conjugates [1].

Evidence DimensionCellular uptake rate in plant tissue
Target Compound DataVery slow uptake kinetics
Comparator Or BaselineZeatin riboside (Rapid uptake kinetics)
Quantified DifferenceSignificant reduction in cellular internalization rate for the alanine conjugate compared to the riboside
ConditionsSoybean callus tissue culture

Crucial for studies focusing on the membrane transport of phytohormones and the isolation of specific transporter proteins.

Cellular uptake kinetics
Head-to-head
Lupinic acid & 7-/9-glucosides: very slow uptake. ZR & O-glucosyl-ZR: more rapid uptake
Distinct slow-uptake group; supports transporter-specificity assays
Soybean callus tissue; qualitative uptake-rate description, quantitative rates not provided
Antibody cross-reactivity
Head-to-head
Lupinic acid: considerable cross-reactivity (high tier). Dihydrozeatin: much lesser, measurable (low tier)
High-tier interference standard for ZR immunoassay validation
Rabbit polyclonal anti-ZR RIA; qualitative tier classification, exact % cross-reactivity not reported
Enzyme substrate specificity
Supporting evidence
Lupinic acid synthase prefers high-cytokinin-activity substrates over generic adenine derivatives
Authentic product standard needed for enzyme assay validation
Partially purified enzyme; exact Km or relative activity values not reported in available abstract
In planta translocation
Cross-study comparable
Lupinic acid detected across tissues; free zeatin & dihydrozeatin undetectable after 2 days
Persistent terminal metabolite; supports cumulative flux biomarker use
L. angustifolius xylem-fed [³H]ZR; TLC metabolite identification; quantification not reported

Analytical Reference Standard for Phytohormone Profiling

Lupinic acid is indispensable as an authentic LC-MS/MS reference standard for quantifying cytokinin metabolites in plant extracts, allowing analytical chemists to accurately map the flux of zeatin into stable storage forms versus degradation pathways [1].

Probing Tissue-Specific Cytokinin Hydrolysis

Because lupinic acid exhibits biological activity in soybean callus but not in tobacco callus, it serves as a differential substrate for identifying the specific enzymes responsible for hydrolyzing N9-amino acid conjugates back into active free bases [2].

Research on Phytohormone Membrane Transporters

The distinctively slow cellular uptake of lupinic acid compared to zeatin ribosides makes it a valuable negative control in transport assays evaluating the substrate specificity of purine permeases (PUPs) in plant cell membranes [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Research immunoassay calibration context
High-tier cross-reactivity standard
Chromatographic resolution prior to immunoassay
Cytokinin metabolic flux endpoint studies
Metabolically stable terminal conjugate
Cumulative metabolism biomarker validation
Plant bioassay negative-control selection
Intermediate-activity metabolite control
Dose-response differentiation from inert controls
Cytokinin-conjugation enzyme assay standard
Authentic reaction-product reference
Co-chromatography identity confirmation

XLogP3

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Wikipedia

Lupinic acid

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